

# Total Synthesis of Lactonamycin Z: A Detailed Protocol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lactonamycin Z*

Cat. No.: *B15560467*

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## Introduction

**Lactonamycin Z** is a naturally occurring polyketide antibiotic with a complex hexacyclic architecture.<sup>[1][2]</sup> It exhibits significant antitumor and antibiotic properties, making it a molecule of high interest in the field of drug discovery and development. The intricate structure of **Lactonamycin Z**, featuring a densely oxygenated core and a deoxysugar moiety, has presented a formidable challenge to synthetic chemists. This document outlines the detailed total synthesis protocol for **Lactonamycin Z**, based on the successful route developed by Nakata and co-workers. This synthesis is characterized by a late-stage A-ring formation and a crucial glycosylation step to install the  $\alpha$ -L-2,6-dideoxyribopyranose unit.

## Quantitative Data Summary

The following table summarizes the key quantitative data for the total synthesis of **Lactonamycin Z**, providing a step-by-step overview of the reaction yields.

Step	Starting Material	Product	Reagents and Conditions	Yield (%)
1	Compound 1	Compound 2	a) Tf <sub>2</sub> O, Et <sub>3</sub> N, CH <sub>2</sub> Cl <sub>2</sub> ; b) Pd <sub>2</sub> (dba) <sub>3</sub> , P(2-furyl) <sub>3</sub> , i-Pr <sub>2</sub> NEt, DMF; c) 9-BBN, THF; then H <sub>2</sub> O <sub>2</sub> , aq. NaOH	74 (3 steps)
2	Compound 2	Compound 3	a) (COCl) <sub>2</sub> , DMSO, Et <sub>3</sub> N, CH <sub>2</sub> Cl <sub>2</sub> ; b) Ph <sub>3</sub> P=CHCO <sub>2</sub> Me , CH <sub>2</sub> Cl <sub>2</sub>	85 (2 steps)
3	Compound 3	Compound 4	a) DIBAL-H, CH <sub>2</sub> Cl <sub>2</sub> ; b) MnO <sub>2</sub> , CH <sub>2</sub> Cl <sub>2</sub>	88 (2 steps)
4	Compound 4	Compound 5	a) TBSOTf, 2,6-lutidine, CH <sub>2</sub> Cl <sub>2</sub> ; b) AD-mix-β, t-BuOH/H <sub>2</sub> O	80 (2 steps)
5	Compound 5	Compound 6	a) Ac <sub>2</sub> O, pyridine; b) CSA, MeOH	91 (2 steps)
6	Compound 6	Lactonamycinone (Aglycone)	a) Dess-Martin periodinane, CH <sub>2</sub> Cl <sub>2</sub> ; b) KHMDS, PhSeCl, THF; then H <sub>2</sub> O <sub>2</sub> ; c) TBAF, THF	45 (3 steps)
7	Lactonamycinone	Lactonamycin Z	Glycosyl donor, TMSOTf, CH <sub>2</sub> Cl <sub>2</sub>	65

## Experimental Protocols

### Synthesis of Key Intermediate 6

A solution of diol 5 (1.0 g, 1.8 mmol) in pyridine (10 mL) was treated with acetic anhydride (0.51 mL, 5.4 mmol) at room temperature for 2 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 4:1) to afford the diacetate.

To a solution of the diacetate (1.1 g, 1.9 mmol) in methanol (20 mL) was added camphorsulfonic acid (44 mg, 0.19 mmol) at room temperature. After stirring for 3 hours, the reaction was neutralized with triethylamine and the solvent was evaporated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate = 2:1) to give compound 6 (0.95 g, 91% over 2 steps).

### Synthesis of Lactonamycinone (Aglycone)

To a solution of alcohol 6 (500 mg, 0.9 mmol) in  $\text{CH}_2\text{Cl}_2$  (10 mL) was added Dess-Martin periodinane (570 mg, 1.35 mmol) at 0 °C. The mixture was stirred at room temperature for 1 hour. The reaction was quenched with saturated aqueous sodium thiosulfate and sodium bicarbonate solution. The aqueous layer was extracted with  $\text{CH}_2\text{Cl}_2$ . The combined organic layers were dried and concentrated. The crude ketone was used in the next step without further purification.

To a solution of the crude ketone in THF (10 mL) at -78 °C was added KHMDS (1.0 M in THF, 1.08 mL, 1.08 mmol). After 30 minutes, a solution of PhSeCl (248 mg, 1.3 mmol) in THF (2 mL) was added. The reaction mixture was stirred for 1 hour at -78 °C. 30% Hydrogen peroxide (0.5 mL) was then added, and the mixture was allowed to warm to room temperature. After 1 hour, the reaction was quenched with saturated aqueous sodium thiosulfate and extracted with ethyl acetate. The organic layer was dried and concentrated. The residue was purified by column chromatography to afford the enone.

To a solution of the enone (250 mg, 0.45 mmol) in THF (5 mL) was added TBAF (1.0 M in THF, 0.54 mL, 0.54 mmol) at 0 °C. The mixture was stirred for 30 minutes, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The organic layer was dried,

concentrated, and purified by silica gel chromatography to yield Lactonamycinone (180 mg, 45% over 3 steps).

## Glycosylation to afford Lactonamycin Z

To a mixture of Lactonamycinone (100 mg, 0.22 mmol) and the glycosyl donor (a thioglycoside of  $\alpha$ -L-2,6-dideoxyribopyranose, 1.5 equiv) in  $\text{CH}_2\text{Cl}_2$  (5 mL) at -78 °C was added TMSOTf (0.1 equiv). The reaction mixture was stirred at -78 °C for 2 hours and then warmed to -40 °C over 1 hour. The reaction was quenched with saturated aqueous sodium bicarbonate and extracted with  $\text{CH}_2\text{Cl}_2$ . The combined organic layers were dried over anhydrous sodium sulfate and concentrated. The residue was purified by preparative HPLC to afford **Lactonamycin Z** (85 mg, 65%).

## Visualizations

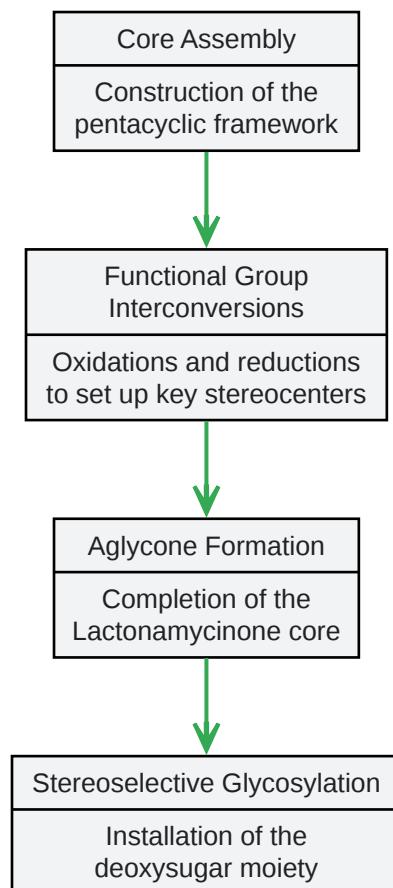
### Synthetic Strategy for Lactonamycin Z



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Caption: Overall synthetic workflow for the total synthesis of **Lactonamycin Z**.

## Logical Flow of Key Transformations



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## References

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
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